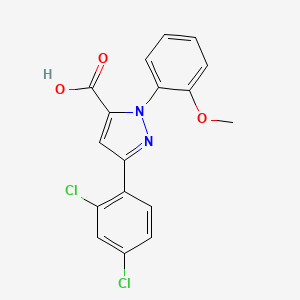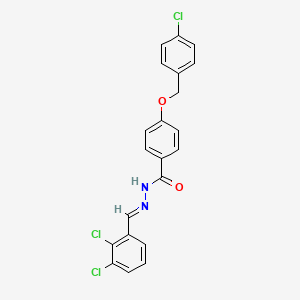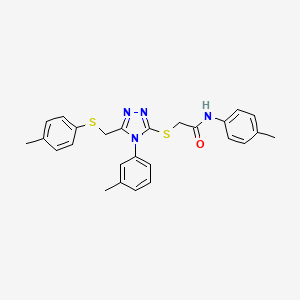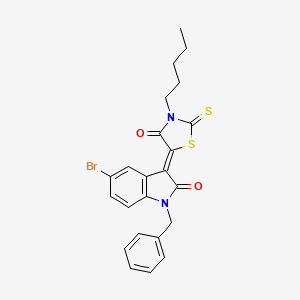![molecular formula C26H23ClN2O4S2 B12019272 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019272.png)
3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothieno[2,3-d]pyrimidinone core structure, which is known for its potential biological and pharmacological activities. The presence of various functional groups, such as the chlorophenyl and dimethoxyphenyl groups, adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidinone core and the introduction of the substituents. A typical synthetic route may include:
- Formation of the Benzothieno[2,3-d]pyrimidinone Core : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : This step may involve a nucleophilic substitution reaction using 4-chlorophenyl halides.
- Attachment of the Dimethoxyphenyl Group : This can be done through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
- Formation of the Sulfanyl Linkage : This involves the reaction of the intermediate with a thiol reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Substitution : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
- Oxidation : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
- Reduction : Sodium borohydride or lithium aluminum hydride are common reducing agents.
- Substitution : Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.
- Oxidation : Sulfoxides, sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
- Chemistry : As a building block for the synthesis of more complex molecules.
- Biology : Potential use as a probe for studying biological processes.
- Medicine : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
- Industry : Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds:
- 3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other benzothieno[2,3-d]pyrimidinone derivatives.
- Similar compounds include those with different substituents on the aromatic rings or variations in the sulfanyl linkage.
- The unique combination of functional groups in this compound provides distinct chemical and biological properties.
- Its potential for diverse chemical reactions and applications makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H23ClN2O4S2 |
|---|---|
Peso molecular |
527.1 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H23ClN2O4S2/c1-32-20-12-7-15(13-21(20)33-2)19(30)14-34-26-28-24-23(18-5-3-4-6-22(18)35-24)25(31)29(26)17-10-8-16(27)9-11-17/h7-13H,3-6,14H2,1-2H3 |
Clave InChI |
DSDFNEPYXHTVOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12019197.png)


![2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019218.png)

![6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12019223.png)
![Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12019226.png)





![4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12019276.png)
![4-({4-[(4-chlorobenzyl)oxy]phenyl}carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019282.png)
